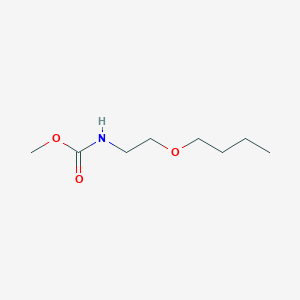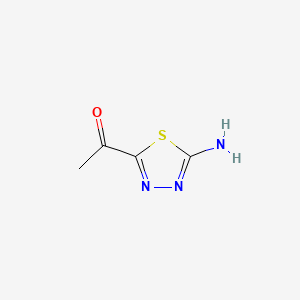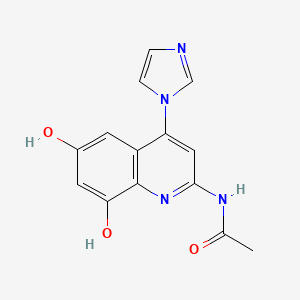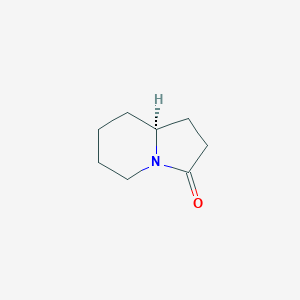
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is an organic compound that features a bromophenyl group attached to a triazole ring, which is further connected to a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Butenone Moiety: This step can involve aldol condensation reactions where an aldehyde reacts with a ketone under basic conditions to form the butenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include oxides and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used, such as amines or thioethers.
Aplicaciones Científicas De Investigación
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The butenone moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but lacks the triazole ring.
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but lacks the bromine atom.
4-(2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is unique due to the presence of both the bromophenyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10BrN3O |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
(E)-4-[2-(4-bromophenyl)triazol-4-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H10BrN3O/c1-9(17)2-5-11-8-14-16(15-11)12-6-3-10(13)4-7-12/h2-8H,1H3/b5-2+ |
Clave InChI |
DXGGFXSZKIJROE-GORDUTHDSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=NN(N=C1)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(=O)C=CC1=NN(N=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


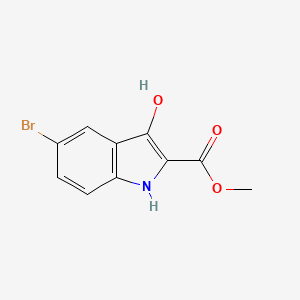
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
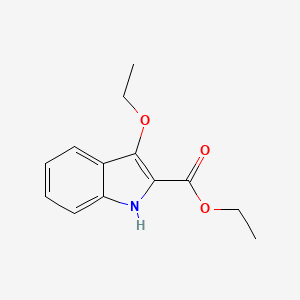
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
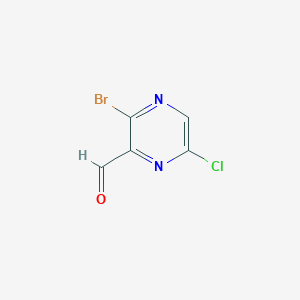
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)


